An In-depth Technical Guide to 1-Piperidin-1-ylpentan-3-one: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 1-Piperidin-1-ylpentan-3-one: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperidin-1-ylpentan-3-one is a synthetic organic compound belonging to the class of β-amino ketones, also known as Mannich bases. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the wide range of biological activities exhibited by its members.[1][2] The structure of 1-Piperidin-1-ylpentan-3-one incorporates a piperidine ring, a common scaffold in many pharmaceuticals, connected to a pentan-3-one moiety.[3] This unique combination of a cyclic amine and a ketone functional group suggests potential for diverse chemical reactivity and biological interactions.
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-Piperidin-1-ylpentan-3-one, drawing upon available data and established principles of organic and medicinal chemistry.
Chemical Structure and Properties
The chemical identity of 1-Piperidin-1-ylpentan-3-one is defined by its molecular structure and associated physicochemical properties.
Nomenclature and Identifiers
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Systematic IUPAC Name: 1-(Piperidin-1-yl)pentan-3-one
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Molecular Formula: C₁₀H₁₉NO[4]
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Molecular Weight: 169.26 g/mol
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CAS Number: 88745-67-9
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SMILES: CCC(=O)CCN1CCCCC1[4]
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InChI: InChI=1S/C10H19NO/c1-2-10(12)6-9-11-7-4-3-5-8-11/h2-9H2,1H3[4]
Physicochemical Properties
While experimental data for 1-Piperidin-1-ylpentan-3-one is not extensively reported in publicly available literature, its properties can be predicted based on its structure and comparison with analogous compounds.
| Property | Predicted/Estimated Value | Notes and Rationale |
| Physical State | Likely a liquid at room temperature | Based on the relatively low molecular weight and lack of extensive hydrogen bonding capabilities (apart from the carbonyl oxygen). |
| Boiling Point | ~220–240°C | Estimated for a C10 aliphatic amine derivative.[5] The presence of the polar ketone group would likely increase the boiling point compared to a simple alkylpiperidine. |
| Melting Point | Not readily available | Would require experimental determination. |
| Solubility | Moderately soluble in organic solvents. Limited solubility in water. | The piperidine and alkyl chain contribute to lipophilicity, while the ketone and nitrogen atom provide some polarity. |
| pKa | Estimated to be around 8-9 | The piperidine nitrogen is basic. The exact value would be influenced by the electron-withdrawing effect of the keto group. |
Structural Visualization
The 2D chemical structure of 1-Piperidin-1-ylpentan-3-one is presented below.
Caption: 2D structure of 1-(Piperidin-1-yl)pentan-3-one.
Synthesis of 1-Piperidin-1-ylpentan-3-one
The most common and direct method for the synthesis of β-amino ketones like 1-Piperidin-1-ylpentan-3-one is the Mannich reaction .[6][7] This is a three-component condensation reaction involving an active hydrogen compound (a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine.[8]
General Mannich Reaction Protocol
For the synthesis of 1-Piperidin-1-ylpentan-3-one, the reactants would be:
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Active Hydrogen Compound: Diethyl ketone (pentan-3-one)
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Aldehyde: Formaldehyde (or its equivalent, paraformaldehyde)
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Secondary Amine: Piperidine
The reaction is typically acid-catalyzed. The general steps are as follows:
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Formation of the Eschenmoser's salt precursor: The amine (piperidine) reacts with the aldehyde (formaldehyde) to form an iminium ion.
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Enolization of the ketone: The ketone (pentan-3-one) tautomerizes to its enol form.
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Nucleophilic attack: The enol attacks the iminium ion.
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Deprotonation: A final deprotonation step yields the β-amino ketone.
Illustrative Synthetic Workflow
Caption: General workflow for the synthesis of 1-Piperidin-1-ylpentan-3-one via the Mannich reaction.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum would be expected to show signals corresponding to the different proton environments in the molecule.
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Piperidine ring protons: A complex multiplet in the region of δ 1.4-1.7 ppm (for the C3, C4, and C5 methylene groups) and a multiplet around δ 2.4-2.6 ppm (for the C2 and C6 methylene groups adjacent to the nitrogen).
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Ethyl group protons: A triplet at approximately δ 1.0 ppm (CH₃) and a quartet around δ 2.4 ppm (CH₂ adjacent to the carbonyl).
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Methylene protons adjacent to the nitrogen and carbonyl: Two triplets around δ 2.7-2.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display distinct signals for each of the 10 carbon atoms.
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Piperidine ring carbons: Signals for the carbons adjacent to the nitrogen (C2, C6) would appear around δ 54 ppm, while the other ring carbons (C3, C4, C5) would be in the δ 24-26 ppm region.
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Carbonyl carbon: A characteristic downfield signal in the range of δ 205-220 ppm.[9]
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Alkyl chain carbons: The methylene carbon of the ethyl group would be around δ 36 ppm, and the methyl carbon around δ 8 ppm. The methylene carbons between the nitrogen and the carbonyl group would appear in the δ 40-55 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl group.
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C=O stretch: A strong, sharp peak in the region of 1710-1725 cm⁻¹, characteristic of an aliphatic ketone.[10]
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C-H stretch: Multiple peaks in the 2850-3000 cm⁻¹ region due to the stretching of sp³ C-H bonds in the piperidine ring and alkyl chain.[10]
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C-N stretch: A medium intensity band in the 1000-1250 cm⁻¹ region.
Mass Spectrometry
The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A peak at m/z = 169.[4]
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Major Fragmentation Pathways:
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Alpha-cleavage adjacent to the nitrogen atom of the piperidine ring, leading to the loss of an ethyl radical and formation of a fragment at m/z = 140.
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Cleavage at the C-C bond alpha to the carbonyl group, resulting in an acylium ion [CH₃CH₂CO]⁺ at m/z = 57.[11][12] This is often a prominent peak for ketones.
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Loss of the piperidine ring to give a fragment at m/z = 85.
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Potential Pharmacological and Biological Activities
As a β-amino ketone, 1-Piperidin-1-ylpentan-3-one is a member of a class of compounds with a broad spectrum of reported biological activities.[1] While specific studies on this exact molecule are limited, the activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.
Central Nervous System (CNS) Activity
The piperidine moiety is a well-known scaffold in many CNS-active drugs.[3] Compounds containing this ring system have shown affinity for various receptors in the brain, including sigma receptors, and have been investigated for their potential as antipsychotics, antidepressants, and neuroprotective agents.[13]
Antimicrobial and Antifungal Activity
Mannich bases are known to possess antimicrobial and antifungal properties.[6] The presence of the basic nitrogen atom and the overall lipophilicity of the molecule can facilitate its interaction with and disruption of microbial cell membranes.
Anticancer Activity
Certain β-amino ketones have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanism of action can vary but may involve the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.
Safety and Toxicology
Detailed toxicological data for 1-Piperidin-1-ylpentan-3-one is not available. However, based on the general properties of piperidine and related amines, it should be handled with appropriate care in a laboratory setting. Piperidine itself is a corrosive and flammable liquid.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 1-Piperidin-1-ylpentan-3-one. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-Piperidin-1-ylpentan-3-one is a synthetically accessible β-amino ketone with a chemical structure that suggests a range of potential biological activities. While experimental data on its specific properties and pharmacological profile are currently limited, its structural relationship to known bioactive molecules, particularly those containing the piperidine scaffold, makes it a compound of interest for further investigation in drug discovery and development. Future research should focus on its detailed synthesis and purification, comprehensive spectroscopic characterization, and systematic evaluation of its biological activities and toxicological profile.
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